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Compound of Interest

Compound Name:
4-Chloro-2,6-dimethyl-3-

nitropyridine

Cat. No.: B103006 Get Quote

IUPAC Name: 4-chloro-2,6-dimethyl-3-nitropyridine

This technical guide provides a comprehensive overview of 4-chloro-2,6-dimethyl-3-
nitropyridine, a key chemical intermediate for researchers, scientists, and professionals in

drug development and agrochemical synthesis. This document outlines its chemical and

physical properties, experimental protocols for its synthesis, and its role in the development of

pharmacologically active compounds.

Chemical and Physical Properties
4-Chloro-2,6-dimethyl-3-nitropyridine is a substituted pyridine derivative with the molecular

formula C₇H₇ClN₂O₂.[1] Its structure, featuring a chlorine atom at the 4-position, two methyl

groups at the 2- and 6-positions, and a nitro group at the 3-position, makes it a versatile

building block in organic synthesis. The electron-withdrawing nature of the nitro group and the

pyridine nitrogen atom activates the chlorine atom for nucleophilic aromatic substitution, which

is a key feature of its reactivity.[2]

A summary of its key physicochemical and spectroscopic properties is presented below.

Table 1: Physicochemical Properties of 4-Chloro-2,6-dimethyl-3-nitropyridine
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Property Value Reference(s)

IUPAC Name
4-chloro-2,6-dimethyl-3-

nitropyridine
[1]

CAS Number 15513-48-1 [1][3]

Molecular Formula C₇H₇ClN₂O₂ [1][3]

Molecular Weight 186.60 g/mol [4]

Appearance
White to light yellow

powder/crystal
[3]

Melting Point 71 - 75 °C [3]

Purity ≥ 98% (GC) [3]

Storage Conditions 2 - 8 °C [3]

Table 2: Spectroscopic Data for 4-Chloro-2,6-dimethyl-3-nitropyridine
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Spectroscopy Expected Features/Data Reference(s)

¹H NMR

Aromatic proton: ~7.22 ppm;

Methyl protons: ~2.58 and 2.61

ppm.

[2]

¹³C NMR

Aromatic carbons: ~110-160

ppm; Methyl carbons at a

lower chemical shift.

[2]

IR Spectroscopy

C=C and C=N stretching

(aromatic ring): ~1400-1600

cm⁻¹; Asymmetric and

symmetric NO₂ stretching:

~1530 cm⁻¹ and 1350 cm⁻¹.

[2]

Mass Spectrometry

Molecular ion peak

corresponding to the molecular

weight; common fragmentation

includes loss of the nitro group

and chlorine atom.

[2]

Experimental Protocols
The synthesis of 4-chloro-2,6-dimethyl-3-nitropyridine is crucial for its application as a

chemical intermediate. Below are representative experimental protocols for its synthesis and a

key reaction.

Synthesis of 4-Chloro-2,6-dimethyl-3-nitropyridine
A common method for the synthesis of this compound involves the chlorination of a

nitropyridone precursor.[2] An alternative patented method involves a multi-step synthesis

starting from 2,6-dimethyl-4-pyrone.[5]

Protocol 1: Chlorination of 2,6-dimethyl-3-nitro-4-pyridone[2]

Starting Material: 2,6-dimethyl-3-nitro-4-pyridone

Reagent: Phosphorus oxychloride (POCl₃)
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Procedure:

A mixture of 2,6-dimethyl-3-nitro-4-pyridone (e.g., 11.23 g, 66.8 mmol) and phosphorus

oxychloride (e.g., 57 ml) is heated at reflux for 1.5 hours.

After the reaction is complete, the excess phosphorus oxychloride is removed under

reduced pressure.

The residue is carefully poured onto crushed ice.

The resulting mixture is neutralized with a suitable base (e.g., sodium carbonate) to

precipitate the product.

The crude product is collected by filtration, washed with water, and dried.

Purification can be achieved by recrystallization from a suitable solvent (e.g.,

ethanol/water).

Nucleophilic Aromatic Substitution (SNAr) Reaction
The chlorine atom at the 4-position is highly susceptible to nucleophilic attack, making it an

excellent substrate for SNAr reactions. This reactivity is central to its use in synthesizing more

complex molecules.[2]

Protocol 2: General SNAr with an Amine Nucleophile[2]

Substrate: 4-Chloro-2,6-dimethyl-3-nitropyridine

Nucleophile: A primary or secondary amine (e.g., ethanolamine)

Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

Base (optional): A non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine

(NEt₃) to scavenge the HCl byproduct.

Procedure:

Dissolve 4-chloro-2,6-dimethyl-3-nitropyridine in the chosen solvent in a reaction flask.
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Add the amine nucleophile (typically 1.1 to 1.5 equivalents) to the solution. If a base is

used, it is also added at this stage.

The reaction mixture is stirred, often at an elevated temperature (e.g., 80-120 °C), and

monitored by a suitable technique like thin-layer chromatography (TLC).

Upon completion, the reaction mixture is cooled to room temperature and partitioned

between water and an organic solvent (e.g., ethyl acetate).

The organic phase is separated, dried over a suitable drying agent (e.g., anhydrous

magnesium sulfate), and concentrated under reduced pressure to yield the product.

Applications in Drug Development
4-Chloro-2,6-dimethyl-3-nitropyridine is a valuable intermediate in the synthesis of

pharmaceutical compounds, particularly antihistamines.[3] While a specific, widely marketed

drug synthesized directly from this starting material is not prominently documented in publicly

available literature, its structural motifs are relevant to the development of H1 receptor

antagonists.

Visualized Workflows and Pathways
Synthetic Pathway of 4-Chloro-2,6-dimethyl-3-
nitropyridine
The following diagram illustrates a patented synthetic route for 4-chloro-2,6-dimethyl-3-
nitropyridine.
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Caption: Synthetic route to 4-chloro-2,6-dimethyl-3-nitropyridine.

General Experimental Workflow for SNAr Reaction
This diagram outlines the typical laboratory workflow for a nucleophilic aromatic substitution

reaction using 4-chloro-2,6-dimethyl-3-nitropyridine.
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Caption: Experimental workflow for nucleophilic aromatic substitution.

Generalized Signaling Pathway for a Derived H1
Antihistamine
Derivatives of 4-chloro-2,6-dimethyl-3-nitropyridine can be used to synthesize H1

antihistamines. These drugs act as inverse agonists at the H1 histamine receptor, stabilizing its

inactive conformation and thereby blocking the downstream signaling that leads to allergic

symptoms.
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Caption: Generalized mechanism of H1 receptor inverse agonism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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